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Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized
as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic
properties to drug candidates.[1] Within this class, chiral substituted morpholines serve as
invaluable building blocks for creating stereochemically defined molecules that can interact with
biological targets with high specificity. This guide provides a comprehensive technical overview
of (4-Methylmorpholin-3-yl)methanol, a key chiral intermediate. We will dissect its molecular
structure, physicochemical properties, synthesis, and reactivity. Furthermore, we will explore its
structural elucidation through predicted spectroscopic signatures and discuss its strategic
application in the design and development of novel therapeutics, particularly for central nervous
system (CNS) disorders.[1]

Molecular Structure and Chemical Identity

(4-Methylmorpholin-3-yl)methanol is a chiral secondary alcohol derivative of N-
methylmorpholine. The core of the molecule is a saturated six-membered morpholine ring,
containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. A methyl
group is attached to the nitrogen atom (N4), and a hydroxymethyl group (-CH20H) is attached
to the carbon atom at position 3 (C3). The C3 carbon is a stereocenter, meaning the molecule
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exists as two distinct enantiomers: (R)-(4-methylmorpholin-3-yl)methanol and (S)-(4-
methylmorpholin-3-yl)methanol.

The specific stereochemistry is critical in drug development, as enantiomers often exhibit
significantly different pharmacological activities and metabolic profiles.[2]

2D Chemical Structure:

e

Figure 1: 2D Representation of (4-Methylmorpholin-3-yl)methanol

Chemical Identifiers

Precise identification is critical for sourcing, regulatory submission, and scientific
communication. The following table summarizes the key identifiers for this compound.
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Identifier Value Source(s)
Molecular Formula CeH13NO:2 [3]
Molecular Weight 131.17 g/mol [3]

CAS Number (Racemate)

1159598-86-3

CAS Number (R-enantiomer)

1620510-51-1

CAS Number (S-enantiomer)

1620510-50-0

Canonical SMILES

CN1CcCOocCccico

[3]

Isomeric SMILES (R)

CN1CCOC[C@H]1CO

[4]

INChl=1S/C6H13NO2/c1-7-2-

InChl 3-9-5-6(7)4-8/h6,8H,2- [3]
5H2,1H3
WXGKNIRSXCAEEP-

InChIKey [3]

UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a building block are fundamental to its application,

influencing reaction conditions, purification strategies, and the properties of the final active

pharmaceutical ingredient (API1). While extensive experimental data for (4-methylmorpholin-3-

yl)methanol is not publicly available, we can compile predicted values and draw comparisons

with the well-characterized parent compound, 4-methylmorpholine.
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Property Value Notes / Source

A negative LogP value

indicates high hydrophilicity, a

XlogP3 (Predicted) -0.7 ) ] ) )
desirable trait for improving
aqueous solubility.[3]
Capable of donating one

Hydrogen Bond Donors 1 (from -OH group)
hydrogen bond.

) Capable of accepting

Hydrogen Bond Acceptors 3 (from N, ring O, and -OH O)

hydrogen bonds at three sites.

) This value is favorable for
Topological Polar Surface Area

32.7 A2 blood-brain barrier penetration.
(TPSA)

[5]

For comparison, the parent 4-
methylmorpholine boils at 115-
116 °C. The hydroxyl group in
Boiling Point Data not available the target molecule is
expected to significantly
increase its boiling point due to

hydrogen bonding.[6]

For comparison, the pKa of the
conjugate acid of 4-
methylmorpholine is 7.38. The

pKa Data not available presence of the nearby
hydroxyl group may slightly
alter the basicity of the

nitrogen atom.[6]

Synthesis and Reactivity
Synthetic Workflow

(4-Methylmorpholin-3-yl)methanol is synthesized via a reductive amination pathway starting
from morpholin-3-ylmethanol. This established method involves the N-methylation of the
secondary amine in the morpholine ring.
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Protocol: Synthesis of (4-methylmorpholin-3-yl)methanol
This protocol is adapted from a documented patent procedure.
Step-by-Step Methodology:

» Dissolution: Dissolve morpholin-3-ylmethanol (1.0 eq) in a suitable alcoholic solvent, such as
methanol.

o Reagent Addition: To the solution, add an aqueous solution of formaldehyde (CHz0, ~5.0 eq)
followed by a palladium on carbon catalyst (Pd/C, ~10% wi/w).

o Hydrogenation: The reaction vessel is purged and placed under a hydrogen (Hz) atmosphere
(typically 1 atm, e.g., using a balloon).

o Reaction: The mixture is stirred vigorously at room temperature overnight. The reaction
proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by
the catalytic hydrogenation.

o Work-up: Upon completion, the palladium catalyst is removed by filtration through a pad of
diatomaceous earth (e.g., Celite). The filtrate is concentrated under reduced pressure to
remove the solvent.

 Purification: The resulting crude residue (typically a yellow oil) is purified by silica gel column
chromatography using a solvent system such as methanol in dichloromethane to afford the
pure product.

Causality Behind Experimental Choices:

o Formaldehyde: Serves as the carbon source for the methyl group. It readily reacts with the
secondary amine of the morpholine to form an unstable carbinolamine, which dehydrates to
a transient iminium ion.

» Palladium on Carbon (Pd/C) with Hz: This is a classic and highly effective catalytic system for
the reduction of the iminium ion intermediate to the tertiary amine (the N-methyl group). It is
preferred for its high efficiency and clean reaction profile.
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 Purification: Column chromatography is necessary to separate the final product from
unreacted starting material, catalyst residues, and any potential side-products.

Synthesis Workflow Diagram:

Starting Materials

Morpholin-3-ylmethanol Formaldehyde (CH20) Hz2 / Pd-C Synthesis workflow for (4-Methylmorpholin-3-yl)methanol.

Process
Y

Y
>i Reductive Amination

(in Methanol)

Filtration
(Remove Catalyst)

Purification
(Column Chromatography)
|

Final Product:
(4-Methylmorpholin-3-yl)methanol

Click to download full resolution via product page

A diagram illustrating the synthesis workflow.

Reactivity Profile

The molecule possesses two key functional groups that dictate its reactivity: a primary alcohol
and a tertiary amine.
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e Primary Alcohol (-CH20H): This group can undergo standard alcohol reactions, including:

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using various
reagents (e.g., PCC, DMP, TEMPO, or stronger oxidants like KMnQa).

o

o Esterification: Reacts with carboxylic acids or acyl chlorides to form esters.

o Etherification: Can be converted to an ether, for example, through the Williamson ether
synthesis after deprotonation.

o Nucleophilic Substitution: Can be converted to a leaving group (e.g., tosylate or mesylate)
to facilitate substitution reactions.

o Tertiary Amine (N-CHs): The nitrogen atom is basic and nucleophilic.

o Salt Formation: Reacts with acids to form ammonium salts, which can improve crystallinity
and aqueous solubility.

o N-Oxide Formation: Can be oxidized by reagents like m-CPBA or H20: to form the
corresponding N-oxide, a common strategy in drug metabolism studies and for modulating

polarity.

Predicted Spectroscopic Signhatures for Structural
Verification

While experimental spectra for (4-methylmorpholin-3-yl)methanol are not readily available in
public repositories, its structure can be confidently predicted. These predicted signatures are
essential for researchers to confirm the identity and purity of their synthesized material.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton

environment.

e -OH (1H): A broad singlet, chemical shift is variable and depends on concentration and
solvent.
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e -CH2-O (Morpholine, 2H): A multiplet, diastereotopic protons adjacent to the chiral center.
e -CH(N)- (Morpholine, 1H): A multiplet, adjacent to the chiral center.
e -CH2-N (Morpholine, 2H): A multiplet.

e -CH20H (2H): A multiplet, appearing as a doublet of doublets due to coupling with the
adjacent chiral proton.

N-CHs (3H): A sharp singlet, typically in the 2.2-2.5 ppm range.

3C NMR Spectroscopy

The carbon NMR spectrum should display six unique signals corresponding to the six carbon
atoms in the molecule.

e N-CHs: ~45-50 ppm

e -CHz-N (Morpholine): ~55-60 ppm

e -CH(N)- (Morpholine, Chiral Center): ~60-65 ppm
e -CH20H: ~65-70 ppm

e -CH2-O (Morpholine): ~70-75 ppm

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide structural information
through fragmentation.

e Molecular lon: The monoisotopic mass is 131.0946 Da.[3] In electrospray ionization (ESI),
the protonated molecule [M+H]* would be observed at m/z = 132.1019.[3]

» Key Fragments: Common fragmentation pathways would include the loss of the
hydroxymethyl group ([M-CH20H]*, m/z = 100), or cleavage of the morpholine ring, leading
to characteristic fragments.
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Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

e O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm~1, characteristic
of a hydrogen-bonded alcohol.[7][8]

e C-H Stretch: Multiple sharp bands in the region of 2850-3000 cm~1 for the aliphatic C-H
bonds.[8]

e C-O Stretch: Strong absorptions in the fingerprint region, typically between 1050-1150 cm~1,
corresponding to the C-O stretches of the primary alcohol and the morpholine ether.[7]

Role in Drug Discovery and Development

The morpholine moiety is considered a "privileged" structure because its inclusion often
enhances drug-like properties.[1] It is not merely an inert linker but an active contributor to a
molecule's overall profile.

Key Advantages of the Morpholine Scaffold:

e Improved Solubility: The polar oxygen and nitrogen atoms improve aqueous solubility, which
is critical for oral bioavailability and formulation.[1]

o Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic
degradation compared to more labile structures.

o Favorable PK/PD Properties: The weak basicity of the nitrogen (pKa ~7.4 for N-
methylmorpholine) means it can be protonated at physiological pH, influencing interactions
with targets and affecting absorption and distribution.[1][6]

» Blood-Brain Barrier (BBB) Permeation: The scaffold's ability to balance lipophilicity and
polarity makes it particularly valuable in the design of CNS-active drugs.[1]

Application as a Chiral Building Block: (4-Methylmorpholin-3-yl)methanol provides a
stereochemically defined scaffold onto which further complexity can be built. This is exemplified
by its use in the synthesis of potent and selective kinase inhibitors, such as those targeting
MTOR (mechanistic target of rapamycin). For instance, a related compound containing two 3-
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methylmorpholine units was developed as a potent, orally available, and specific ATP-
competitive mTOR inhibitor.[1] This demonstrates the strategic value of incorporating such
chiral motifs to achieve high target affinity and selectivity.

Conceptual Workflow in Drug Design:

(S)-(4-Methylmorpholin-3-yl)methanol

Role of the chiral building block in API synthesis.

(Chiral Scaffold)

Pharmacophore Group

Reaction 1
(e.g., Esterification)

Reaction 2
(e.g., Coupling)

Complex API
(High Target Specificity)

Click to download full resolution via product page
Conceptual use of (4-Methylmorpholin-3-yl)methanol in synthesis.

Conclusion

(4-Methylmorpholin-3-yl)methanol is more than a simple chemical intermediate; it is a
sophisticated, stereochemically defined building block that offers significant advantages to the
medicinal chemist. Its molecular structure, characterized by the privileged morpholine scaffold,
a chiral center, and versatile functional groups, makes it an ideal starting point for the synthesis
of complex drug candidates with improved pharmacokinetic profiles. A thorough understanding
of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to
strategically leverage this valuable tool in the quest for novel and effective therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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